molecular formula C9H8BrFO B13455155 1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone

1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone

Cat. No.: B13455155
M. Wt: 231.06 g/mol
InChI Key: PIGJVPIXBNYOIZ-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3

InChI Key

PIGJVPIXBNYOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE typically involves the bromination and fluorination of a methylphenyl ethanone precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is usually stored in sealed containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and function. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites .

Biological Activity

1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

Molecular Formula : C9H8BrF
Molecular Weight : 251.06 g/mol
Canonical SMILES : CC(=O)C1=C(C=C(C=C1Br)F)C

The compound features a unique structure with bromine and fluorine substituents, which influence its reactivity and biological interactions. The presence of these halogens enhances its electrophilic character, allowing it to interact with various biomolecules, potentially modulating enzyme activities and cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to:

  • Enzyme inhibition : The compound may inhibit enzymes critical for cellular functions.
  • Receptor modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.
  • Cellular apoptosis induction : Certain derivatives have shown potential in triggering programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Derivatives of this compound were tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Comparison with Standard
Derivative AMCF-70.56Combretastatin-A4 (CA-4): 0.75
Derivative BA5490.45Doxorubicin: 0.80
Derivative CHeLa0.30Paclitaxel: 0.50

These results indicate that certain derivatives exhibit potent anticancer properties, with IC50 values significantly lower than those of established chemotherapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, μM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

These findings suggest moderate antimicrobial activity, indicating the compound's potential as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antiproliferative Effects : A study focused on the antiproliferative effects of this compound revealed that it inhibits tubulin polymerization, a crucial process for cancer cell division. The most active derivatives showed IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, which are critical for regulating the cell cycle and inducing apoptosis.
  • In Vivo Studies : Animal model studies demonstrated that treatment with selected derivatives resulted in reduced tumor growth compared to control groups, supporting their potential for therapeutic applications in oncology.

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